

Application Note: High-Purity Purification of 3-Methoxy-5-nitrophenol via Optimized Recrystallization

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Compound of Interest

Compound Name: 3-Methoxy-5-nitrophenol

Cat. No.: B1582852

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Abstract

This document provides a comprehensive protocol for the purification of **3-Methoxy-5-nitrophenol** using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.^[1] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will cover the critical aspects of solvent selection, the detailed purification workflow, methods for purity assessment, and essential safety protocols. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the process, ensuring both high purity and optimal yield.

Introduction and Principles

3-Methoxy-5-nitrophenol (CAS: 7145-49-5) is an aromatic nitro compound with applications as a building block in organic synthesis.^[2] The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the synthesis of downstream products.

Recrystallization is a purification technique based on the principle that the solubility of most solids in a given solvent increases with temperature.^[1] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.

Impurities, which are ideally either highly soluble or insoluble in the solvent at all temperatures, can then be separated. As a hot, saturated solution of the crude compound is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the majority of impurities remain dissolved in the surrounding liquid (the "mother liquor").^[1]

The success of this technique is critically dependent on the selection of an appropriate solvent.^{[1][3]} This protocol, therefore, begins with a systematic approach to identifying the optimal solvent system for **3-Methoxy-5-nitrophenol**.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties and hazards is essential before beginning any experimental work.

Key Properties of 3-Methoxy-5-nitrophenol

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₄	PubChem ^[2]
Molecular Weight	169.13 g/mol	PubChem ^[2]
Appearance	Off-white to yellow solid	ChemicalBook ^[4]
Melting Point	96 - 98 °C (for isomer 2-Methoxy-5-nitrophenol)	Sigma-Aldrich

Note: A definitive melting point for the 3-methoxy-5-nitro isomer is not readily available in the searched literature. The value for the 2-methoxy-5-nitro isomer is provided as a reference. A key outcome of this protocol will be to establish a sharp melting point range for the purified material.

Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for **3-Methoxy-5-nitrophenol** was not retrieved, data from closely related isomers like 2-Methoxy-5-nitrophenol indicates several potential hazards.^{[5][6]}

- Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6]
May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
- Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[5]
- Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in accordance with local, state, and federal regulations.[5][6]

Protocol Part I: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should exhibit the properties outlined in the table below. Given the polar nature of the phenolic hydroxyl group and the nitro group, polar solvents are logical starting points.

Criteria for an Ideal Recrystallization Solvent

Criterion	Rationale
High Solvency at High Temp.	To dissolve the crude compound and create a saturated solution.
Low Solvency at Low Temp.	To ensure the purified compound crystallizes out of solution upon cooling, maximizing yield.[1]
Does Not React with Compound	The solvent must be chemically inert to the solute.[3]
Appropriate Boiling Point	The boiling point should be high enough to provide a good solubility differential, but low enough for easy removal from the crystals.[3]
Volatile	The solvent should be easily evaporated from the final crystals during the drying step.[1]
Non-Toxic & Inexpensive	Safety and cost are always important practical considerations.[3]

Experimental Screening for Solvent Selection

Objective: To identify the best single or mixed solvent system for recrystallizing **3-Methoxy-5-nitrophenol**.

Materials:

- Crude **3-Methoxy-5-nitrophenol**
- Test tubes and a test tube rack
- Selection of potential solvents (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate, toluene)
- Hot plate or water bath
- Pasteur pipettes

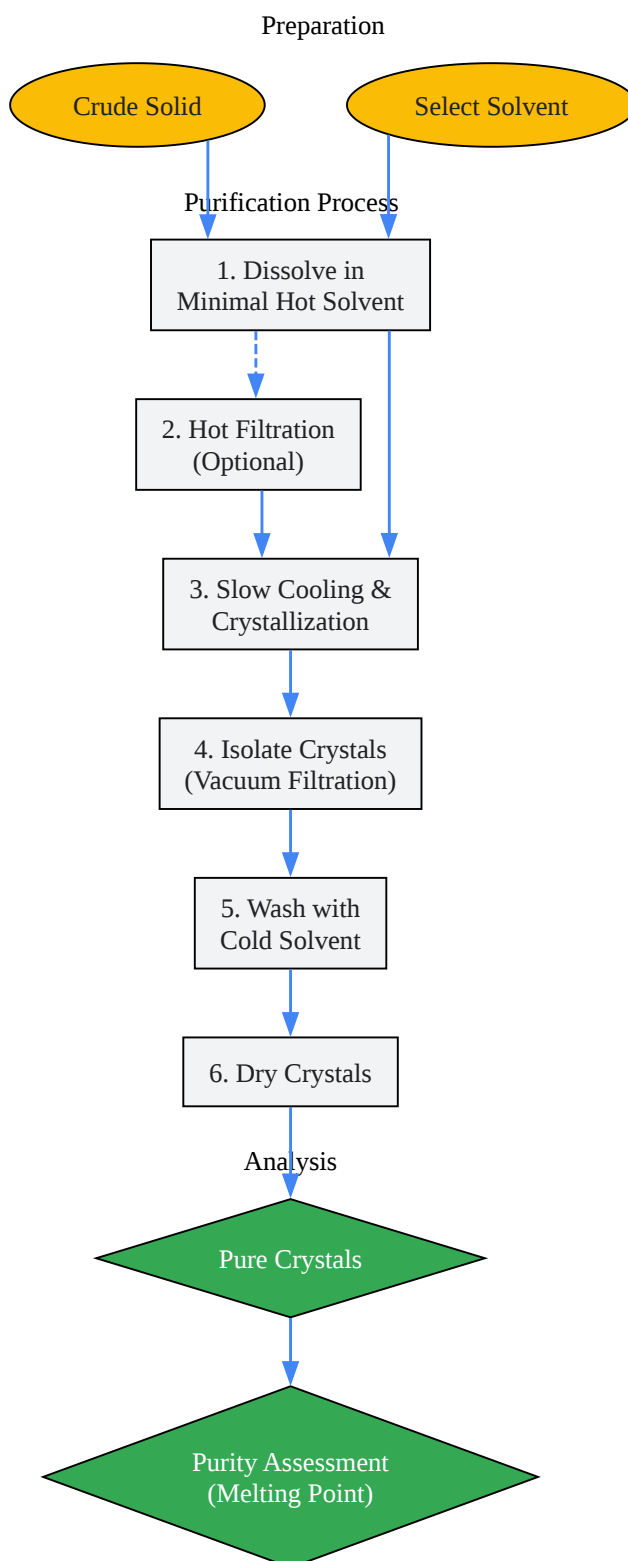
Procedure:

- Place approximately 20-30 mg of the crude solid into several separate test tubes.
- To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Record whether the solid is soluble, sparingly soluble, or insoluble. A sparingly soluble solvent is a good candidate.^[1]
- For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
- Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
- Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
- Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-defined crystals.

Protocol Part II: Detailed Recrystallization Workflow

This protocol assumes that ethanol or an ethanol/water mixture has been identified as a suitable solvent system from the screening process. Adjust solvent choice as necessary based on your experimental findings.

Visualized Workflow



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Caption: Workflow for the purification of **3-Methoxy-5-nitrophenol**.

Step-by-Step Methodology

1. Dissolution: a. Place the crude **3-Methoxy-5-nitrophenol** into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add the chosen solvent (e.g., ethanol) in small portions while gently heating and stirring. d. Continue adding the minimum amount of hot solvent required to completely dissolve the solid.^[1] An excess of solvent will reduce the final yield.
2. Hot Filtration (Optional): a. This step is only necessary if insoluble impurities (e.g., dust, non-soluble byproducts) are visible in the hot solution. b. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel. c. Rapidly pour the hot solution through the fluted filter paper into the clean, hot flask. This must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.^[7]
3. Crystallization: a. Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass to prevent contamination and solvent evaporation. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.^[1] Rapid cooling can trap impurities. c. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
4. Isolation of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. b. Connect the filter flask to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. c. Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel. d. Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.
5. Washing: a. With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor and dissolved impurities from the surface of the crystals. b. It is critical to use a minimal amount of cold solvent to avoid redissolving a significant portion of the purified product.

6. Drying: a. Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals and evaporate the bulk of the solvent. b. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. c. Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Purity Assessment and Troubleshooting

Melting Point Determination

The most common and effective method for assessing the purity of a crystalline solid is by measuring its melting point range.

- Pure compounds typically exhibit a sharp melting point range (0.5-2 °C).
- Impure compounds will melt over a broader temperature range and at a lower temperature than the pure substance.

Procedure:

- Load a small amount of the dried, recrystallized **3-Methoxy-5-nitrophenol** into a capillary tube.
- Use a calibrated melting point apparatus to determine the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.
- Compare this value to the literature value (if available) and the melting point of the crude starting material. A sharp, elevated melting point range indicates successful purification.

Troubleshooting Common Issues

Problem	Potential Cause(s)	Solution(s)
No Crystals Form	Too much solvent was used; solution is not supersaturated.	Re-heat the solution to boil off some of the solvent. Allow to cool again. If still no crystals, scratch the inside of the flask with a glass rod or add a seed crystal.
"Oiling Out"	The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated; cooling is too rapid.	Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[8]
Low Recovery Yield	Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.	Ensure minimal solvent is used for both dissolution and washing. Ensure filtration apparatus is properly pre-heated.
Colored Impurities Remain	Impurities are co-crystallizing with the product.	Consider adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use only a very small amount to avoid adsorbing the product.

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References

- 1. edu.rsc.org [edu.rsc.org]
- 2. 3-Methoxy-5-nitrophenol | C₇H₇NO₄ | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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